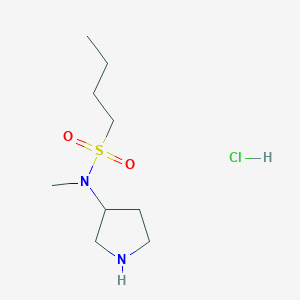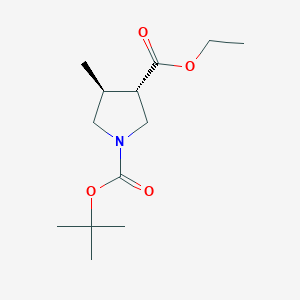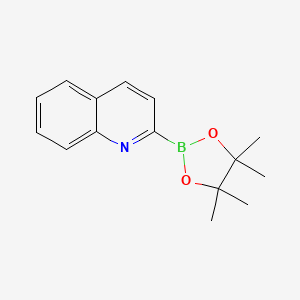
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)喹啉是一种有机硼化合物,其特征在于喹啉环连接到二氧杂环戊硼烷基团
准备方法
合成路线和反应条件
2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)喹啉的合成通常涉及喹啉衍生物的硼化。一种常见的方法是钯催化的喹啉卤代物与频哪醇硼烷衍生物之间的交叉偶联反应。该反应通常在惰性气氛下进行,例如氮气或氩气,并需要碳酸钾等碱。反应条件通常包括将混合物加热至约 80-100°C 数小时,以确保完全转化。
工业生产方法
在工业规模上,该化合物的生产可能涉及连续流动工艺,以提高效率和收率。使用自动化系统可以对反应参数进行精确控制,从而降低副反应的风险,并提高产品的整体纯度。
化学反应分析
反应类型
2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)喹啉经历各种类型的化学反应,包括:
氧化: 硼中心可以被氧化形成硼酸或硼酸酯。
还原: 该化合物可以被还原形成硼氢化物。
取代: 二氧杂环戊硼烷基团可以参与亲核取代反应,在其中被其他官能团取代。
常用试剂和条件
氧化: 过氧化氢或过硼酸钠在水性或有机溶剂中。
还原: 硼氢化钠或氢化铝锂在无水条件下。
取代: 有机锂或格氏试剂在无水条件下。
主要形成的产物
氧化: 硼酸和硼酸酯。
还原: 硼氢化物。
取代: 各种取代的喹啉衍生物。
科学研究应用
2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)喹啉在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的构建块,并用作铃木-宫浦交叉偶联反应的试剂。
生物学: 研究其作为检测生物分子的荧光探针的潜力。
医学: 探索其在药物发现中的潜力,特别是在含硼药物的开发中。
工业: 用于生产先进材料,如聚合物和电子器件。
作用机制
2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)喹啉的作用机制涉及硼中心与各种分子靶标的相互作用。硼原子可以与亲核试剂(如羟基或氨基)形成可逆共价键,使其在催化和分子识别中发挥作用。喹啉环可以参与π-π堆积相互作用,增强化合物与芳香体系的结合亲和力。
相似化合物的比较
类似化合物
- 2-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶
- 4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷
- 3-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶
独特性
与类似化合物相比,2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)喹啉的独特性在于其喹啉环,它赋予额外的电子和空间特性。这使其在需要与芳香体系进行特定相互作用的应用中特别有用,例如在荧光探针和先进材料的开发中。
属性
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-9-11-7-5-6-8-12(11)17-13/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQLMRKMQTWMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)
![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)


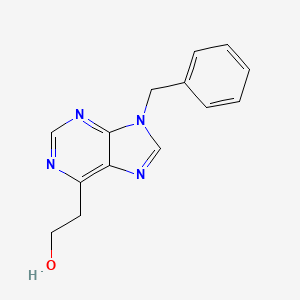
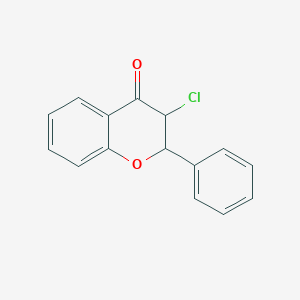
![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)

